3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide
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Overview
Description
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
The synthesis of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be achieved through several routes. One common method involves the use of fluoro-l-phenylalanine as a substrate in a multi-enzymatic system. This system includes enzymes such as LAAD, HMS, l-mandelate dehydrogenase, benzoylformate decarboxylase, and phenylacetaldehyde reductase . Industrial production methods often involve the use of fluorinase enzymes to introduce the fluorine atom into the organic molecule .
Chemical Reactions Analysis
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in biological studies, particularly in the development of imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced activity and stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be compared with other fluorinated benzyl alcohols, such as 3-fluorobenzyl alcohol and 4-fluoro-3-methoxybenzyl alcohol . These compounds share similar properties, such as increased stability and bioavailability, but differ in their specific applications and reactivity. The unique structure of this compound, with its propylaminomethyl group, provides distinct advantages in certain applications, such as increased selectivity and potency in pharmaceutical development .
Properties
CAS No. |
67031-43-0 |
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Molecular Formula |
C11H17BrFNO |
Molecular Weight |
278.16 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-2-hydroxyethyl]-propylazanium;bromide |
InChI |
InChI=1S/C11H16FNO.BrH/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9;/h3-5,7,11,13-14H,2,6,8H2,1H3;1H |
InChI Key |
DQYKFKFGVPSXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Origin of Product |
United States |
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